4-Oxo-4,8-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylic acid
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Overview
Description
4-Oxo-4,8-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by its unique fused ring structure, which includes both triazole and triazine moieties
Preparation Methods
The synthesis of 4-Oxo-4,8-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazolotriazine core. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality of the final product .
Chemical Reactions Analysis
4-Oxo-4,8-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced triazolotriazine derivatives.
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-Oxo-4,8-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated its potential use in the development of pharmaceuticals, particularly as an anti-cancer and anti-inflammatory agent.
Industry: It is used in the production of advanced materials, including high-energy-density materials and heat-resistant explosives
Mechanism of Action
The mechanism of action of 4-Oxo-4,8-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
4-Oxo-4,8-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylic acid can be compared with other similar compounds, such as:
7-Nitro-4-oxo-4,8-dihydro-[1,2,4]triazolo[5,1-d][1,2,3,5]tetrazine 2-oxide: This compound also features a fused triazole and triazine ring structure but includes a nitro group, which imparts different chemical and energetic properties.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds have a similar triazole ring but are fused with a pyrazine ring, leading to different biological activities and applications.
Properties
Molecular Formula |
C5H3N5O3 |
---|---|
Molecular Weight |
181.11 g/mol |
IUPAC Name |
4-oxo-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylic acid |
InChI |
InChI=1S/C5H3N5O3/c11-3-2(4(12)13)8-9-5-6-1-7-10(3)5/h1H,(H,12,13)(H,6,7,9) |
InChI Key |
JIBDAVOXBCHZPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NN=C(C(=O)N2N1)C(=O)O |
Origin of Product |
United States |
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